molecular formula C12H16N2O2 B1378134 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine CAS No. 1394040-23-3

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine

Cat. No. B1378134
M. Wt: 220.27 g/mol
InChI Key: AWBBZPMKCVJVLL-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine, also known as t-Bu-NCO-Py, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 194.25 g/mol. The compound has been used in the synthesis of various polymers, as well as in the synthesis of biologically active compounds such as peptides and proteins. It has also been used in the synthesis of polymers for the production of nanomaterials.

Scientific Research Applications

Paramagnetic Chelating Ligands

Tert-butyl 2-pyridyl nitroxide radicals, including derivatives with tert-butoxy groups, have shown promise as paramagnetic chelating ligands. These compounds, including pyridine-2,6-diyl bis(tert-butyl nitroxides) derivatives, demonstrate strong magnetic interactions when bonded directly to metals. Their behavior as triplet molecules at room temperature suggests potential in designing new magnetic materials and studying magnetic phenomena in organic compounds (Kawakami, Tonegawa, & Ishida, 2016).

Coordination Chemistry and Luminescence

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been explored for their coordination chemistry. These ligands have found use in creating luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This exploration suggests potential applications in developing sensors and materials with unique magnetic properties (Halcrow, 2005).

Photocatalytic Degradation of Pollutants

Studies on the photolytic and photocatalytic degradation of pyridine derivatives, including those with tert-butoxy groups, highlight the potential of these compounds in environmental applications. Specifically, they can contribute to the degradation and mineralization of hazardous chemicals in wastewater, offering a path toward more effective water treatment solutions (Stapleton et al., 2010).

Bond Activation and Catalysis

Research into the activation of C-H bonds by metal complexes, including those involving pyridine derivatives with tert-butoxy groups, has implications for organic synthesis and catalysis. These studies contribute to understanding how metal-ligand interactions can facilitate bond activation, offering insights into more efficient catalytic processes (Crosby, Clarkson, & Rourke, 2009).

Solar Energy Conversion

The investigation of pyridine derivatives, including tert-butoxy variants, in dye-sensitized solar cells with copper redox mediators shows how these compounds can enhance solar energy conversion. By affecting charge-transfer rates and improving device stability, these studies pave the way for more efficient solar energy technologies (Ferdowsi et al., 2018).

properties

IUPAC Name

2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBBZPMKCVJVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine

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